CCK‑B Receptor Antagonism with a Favorable Selectivity Window Over CCK‑A
3‑(3,4‑Dimethylphenoxy)piperidine inhibits [¹²⁵I]CCK‑8S binding to mouse brain CCK‑B receptors with an IC₅₀ of 26 nM, while its affinity for rat pancreatic CCK‑A receptors is substantially lower (IC₅₀ 620 nM) [1]. The resulting CCK‑B/CCK‑A selectivity ratio of ≈24 contrasts with the non‑selective profile of the endogenous agonist CCK‑8, which binds both receptor subtypes with comparable high affinity (Kd ≈ 0.1‑1 nM for both CCK‑A and CCK‑B) [2]. This selectivity fingerprint is meaningful for neuroscience research where CCK‑B‑mediated effects (anxiety, pain perception) must be isolated from CCK‑A‑mediated peripheral effects.
| Evidence Dimension | CCK‑B/CCK‑A selectivity ratio |
|---|---|
| Target Compound Data | IC₅₀ 26 nM (CCK‑B); IC₅₀ 620 nM (CCK‑A); ratio ≈23.8 |
| Comparator Or Baseline | CCK‑8 (endogenous ligand): Kd ≈ 0.2‑1 nM for both CCK‑A and CCK‑B; ratio ≈1‑5 |
| Quantified Difference | ≈24‑fold selectivity advantage over the non‑selective endogenous ligand |
| Conditions | Radioligand binding assays: mouse brain membranes (CCK‑B, [¹²⁵I]CCK‑8S displacement) and rat pancreas (CCK‑A, [¹²⁵I]Bolton‑Hunter CCK‑8 displacement) |
Why This Matters
A selective CCK‑B antagonist tool compound is essential for dissecting CCK‑B‑specific pharmacology in neuropsychiatric and gastrointestinal research; non‑selective ligands like CCK‑8 confound these studies.
- [1] BindingDB BDBM50380725 (CHEMBL2017832) and BindingDB BDBM50455598 (CHEMBL2112335). CCK‑B IC₅₀ 26 nM, CCK‑A IC₅₀ 620 nM. Retrieved 2026. View Source
- [2] Noble F, Wank SA, Crawley JN, et al. International Union of Pharmacology. XXI. Structure, distribution, and functions of cholecystokinin receptors. Pharmacol Rev. 1999;51(4):745‑781. PMID: 10581329. View Source
